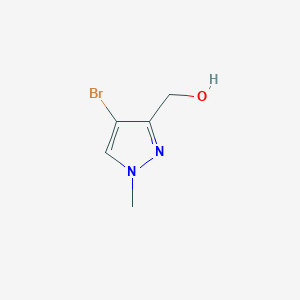

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol

CAS No.: 915707-65-2

Cat. No.: VC2108718

Molecular Formula: C5H7BrN2O

Molecular Weight: 191.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915707-65-2 |

|---|---|

| Molecular Formula | C5H7BrN2O |

| Molecular Weight | 191.03 g/mol |

| IUPAC Name | (4-bromo-1-methylpyrazol-3-yl)methanol |

| Standard InChI | InChI=1S/C5H7BrN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3 |

| Standard InChI Key | JFGLJTFTVBZOCB-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)CO)Br |

| Canonical SMILES | CN1C=C(C(=N1)CO)Br |

Introduction

| Identifier Type | Value |

|---|---|

| CAS Number | 915707-65-2 |

| IUPAC Name | (4-bromo-1-methylpyrazol-3-yl)methanol |

| Molecular Formula | C₅H₇BrN₂O |

| Molecular Weight | 191.03 g/mol |

| Standard InChI | InChI=1S/C5H7BrN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3 |

| Standard InChIKey | JFGLJTFTVBZOCB-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)CO)Br |

| Canonical SMILES | CN1C=C(C(=N1)CO)Br |

| PubChem Compound ID | 24229713 |

Source: Adapted from chemical database information

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol typically involves multi-step reactions starting from pyrazole derivatives. While the specific synthetic pathway can vary depending on laboratory conditions and available starting materials, a common synthetic strategy follows these general steps:

-

Formation of the pyrazole core structure

-

N-methylation to introduce the methyl group at the 1-position

-

Bromination at the 4-position using appropriate brominating agents

-

Introduction of the hydroxymethyl group at the 3-position

The reaction conditions generally require careful control of temperature, solvent choice, and reaction time to ensure regioselectivity and high yield of the desired product.

Chemical Reactivity

The chemical reactivity of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol is influenced by its functional groups:

-

The hydroxymethyl group can participate in oxidation reactions to form aldehydes or carboxylic acids

-

The bromine atom at the 4-position serves as a site for nucleophilic substitution reactions

-

The pyrazole ring can undergo various electrophilic and nucleophilic substitution reactions

These reactive sites make the compound valuable as a building block in the synthesis of more complex molecules with potential biological activities.

Biological Significance

Antimicrobial Properties

Pyrazole compounds, including derivatives similar to (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol, often exhibit antibacterial and antifungal properties. The presence of the bromine atom at the 4-position may enhance these antimicrobial activities through increased lipophilicity and membrane penetration. While specific data on the antimicrobial activity of this exact compound is limited in the provided sources, its structural features suggest potential effectiveness against various microbial pathogens.

Structure-Activity Relationships

Table 2: Predicted Structure-Activity Relationships Based on Structural Features

| Structural Feature | Potential Biological Activity | Mechanism |

|---|---|---|

| Pyrazole core | Anti-inflammatory, analgesic | Enzyme inhibition, receptor binding |

| Bromine at 4-position | Antimicrobial, antifungal | Increased lipophilicity, target binding |

| Hydroxymethyl at 3-position | Hydrogen bonding with targets | Enhanced protein binding, solubility |

| N-methyl group | Improved pharmacokinetics | Metabolic stability, membrane permeability |

Applications in Research and Development

Pharmaceutical Research

(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol has potential applications in pharmaceutical research as:

-

A building block for synthesizing drug candidates

-

An intermediate in the preparation of biologically active compounds

-

A scaffold for medicinal chemistry library development

-

A tool for structure-activity relationship studies

The compound's unique combination of functional groups allows medicinal chemists to explore various modifications to enhance biological activity and improve pharmacokinetic properties.

Chemical Synthesis Applications

In chemical synthesis, this compound serves as a versatile intermediate that can be further functionalized through:

-

Oxidation of the hydroxymethyl group

-

Substitution of the bromine atom

-

Derivatization of the pyrazole ring

-

Cross-coupling reactions utilizing the bromine handle

These transformations enable the creation of diverse chemical libraries for biological screening and materials science applications.

Physical and Chemical Properties

Physical Characteristics

Based on its structure and similar compounds, (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol is likely to exhibit the following physical properties:

-

Appearance: Crystalline solid at room temperature

-

Solubility: Moderate solubility in polar organic solvents (methanol, ethanol, acetonitrile)

-

Limited solubility in water due to the hydrophobic bromine and methyl groups

-

Improved aqueous solubility compared to non-hydroxylated analogs due to the hydroxymethyl group

Spectroscopic Data

While specific spectroscopic data for (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol is limited in the provided sources, the compound would be expected to show characteristic signals in various spectroscopic analyses:

-

¹H NMR: Signals for the methyl protons, hydroxymethyl protons, and the single pyrazole ring proton

-

¹³C NMR: Signals for the pyrazole carbon atoms, methyl carbon, and hydroxymethyl carbon

-

IR Spectroscopy: Characteristic O-H stretching band from the hydroxymethyl group and C-Br stretching from the bromine substituent

Comparison with Related Compounds

Structural Isomers

The positioning of functional groups on the pyrazole ring significantly affects the chemical and biological properties of these compounds. For example, (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol, an isomer with the hydroxymethyl group at the 5-position instead of the 3-position, would exhibit different reactivity patterns and potentially different biological activities.

Functional Group Variations

Table 3: Comparison of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol with Related Derivatives

| Compound | Structural Difference | Potential Effect on Properties |

|---|---|---|

| (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol | Reference compound | Baseline properties |

| (4-chloro-1-methyl-1H-pyrazol-3-yl)methanol | Cl instead of Br | Reduced lipophilicity, altered binding |

| (1-methyl-1H-pyrazol-3-yl)methanol | No bromine at 4-position | Reduced molecular weight, different reactivity |

| (4-bromo-1-methyl-1H-pyrazol-3-yl)carboxylic acid | COOH instead of CH₂OH | Increased acidity, different hydrogen bonding |

| (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol | Ethyl instead of methyl at N1 | Increased lipophilicity, steric effects |

Future Research Directions

Technological Applications

Beyond biological applications, pyrazole derivatives like (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol have potential uses in:

-

Development of chemical sensors

-

Preparation of coordination complexes with unique properties

-

Creation of functional materials with specific electronic or optical characteristics

-

Catalysis of organic transformations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume